![molecular formula C14H22N4O5S B11182639 N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11182639.png)
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide
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Overview
Description
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a hydroxypropyl group, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a suitable triazine derivative with a hydroxypropylamine, followed by sulfonation with a dimethoxybenzenesulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxypropyl group yields a ketone, while substitution of the methoxy groups can lead to various substituted benzenesulfonamides .
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with 3-hydroxypropyl derivatives and benzenesulfonamides.
- Reagents : Common reagents include bases and coupling agents to facilitate the formation of the triazine ring.
- Yield and Purity : The yield can vary significantly based on reaction conditions; purification methods such as recrystallization or chromatography are often employed to achieve high purity.
Antitumor Activity
Research indicates that N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide exhibits promising antitumor properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines including:
- Colon Cancer (HCT-116)
- Breast Cancer (MCF-7)
- Cervical Cancer (HeLa)
The compound's mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy by modifying different substituents on the triazine and sulfonamide moieties. These modifications have led to enhanced potency and selectivity against specific cancer types .
Potential Therapeutic Uses
Given its biological profile, this compound holds potential for therapeutic applications in:
- Cancer Treatment : As a lead compound for developing new anticancer drugs.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties which warrant further investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The hydroxypropyl group and the triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Shares the hydroxypropyl group but differs in the core structure.
1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Contains a hydroxypropyl group and a pyrazole ring, showing different chemical properties.
Uniqueness
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is unique due to its combination of a triazine ring, hydroxypropyl group, and benzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound notable for its unique structural features, which include a benzenesulfonamide moiety and a tetrahydro-1,3,5-triazine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C14H22N4O5S. Its structure is characterized by:
- Benzenesulfonamide group : Imparts potential antibacterial and antifungal properties.
- Tetrahydro-1,3,5-triazine ring : Known for its involvement in various pharmacological activities.
- Hydroxypropyl group : Enhances solubility and bioavailability.
- Methoxy groups : May contribute to the modulation of biological activity.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Antimicrobial Activity
Studies have suggested that the compound possesses antimicrobial properties. The presence of the sulfonamide group is particularly relevant as sulfonamides are widely recognized for their antibacterial effects. In vitro studies have demonstrated efficacy against various bacterial strains.
Anticancer Properties
Preliminary research indicates potential anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Study 2: Anticancer Activity
In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a significant induction of apoptosis.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 15 |
The biological activity of this compound is hypothesized to involve:
- Interaction with target proteins : Binding affinity studies suggest that the compound interacts with specific proteins involved in cell signaling pathways.
- Reactive oxygen species (ROS) generation : Induction of oxidative stress leading to cellular damage and apoptosis.
Properties
Molecular Formula |
C14H22N4O5S |
---|---|
Molecular Weight |
358.42 g/mol |
IUPAC Name |
N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O5S/c1-22-12-5-4-11(8-13(12)23-2)24(20,21)17-14-15-9-18(10-16-14)6-3-7-19/h4-5,8,19H,3,6-7,9-10H2,1-2H3,(H2,15,16,17) |
InChI Key |
MQQJIDFNZSYYRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCO)OC |
Origin of Product |
United States |
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